2-(Difluoromethoxy)quinolin-6-ol is a fluorinated heterocyclic compound characterized by the presence of a difluoromethoxy group attached to a quinoline ring. Its chemical formula is C_10H_7F_2NO, and it has the CAS number 1261745-73-6. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor, which makes it an important subject of study in drug development and biological research.
The compound can be synthesized through various chemical methods, primarily involving the modification of quinoline derivatives. It serves as a building block for more complex structures in organic synthesis and has been explored for its therapeutic properties in treating various diseases.
2-(Difluoromethoxy)quinolin-6-ol falls under the category of quinoline derivatives, which are known for their diverse biological activities. It is classified as a fluorinated heterocycle, making it part of a broader class of compounds that exhibit unique chemical properties due to the presence of fluorine atoms.
The synthesis of 2-(Difluoromethoxy)quinolin-6-ol can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common reagents include potassium permanganate for oxidation reactions and sodium borohydride for reduction processes.
The molecular structure of 2-(Difluoromethoxy)quinolin-6-ol features a quinoline ring with a hydroxyl group at position 6 and a difluoromethoxy group at position 2. The presence of fluorine atoms significantly influences its electronic properties and reactivity.
2-(Difluoromethoxy)quinolin-6-ol participates in various chemical reactions:
Reagents used in these reactions vary based on the desired transformation. For instance, halogens are often employed in substitution reactions, while metal hydrides are preferred for reductions.
The mechanism by which 2-(Difluoromethoxy)quinolin-6-ol exerts its biological effects primarily involves its role as a kinase inhibitor. It interacts with specific kinases involved in cell signaling pathways, inhibiting their activity and thereby modulating various cellular processes such as proliferation and apoptosis. This action is particularly relevant in cancer research, where kinase inhibitors are sought after for therapeutic development.
Quantitative analyses such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
2-(Difluoromethoxy)quinolin-6-ol has several scientific uses:
The quinoline nucleus—a bicyclic system fusing benzene with pyridine—provides a privileged scaffold in medicinal chemistry. Quinolin-6-ol derivatives specifically exhibit enhanced bioactive versatility due to the amphoteric character of the 6-hydroxy group, which enables both hydrogen bond donation and acceptance. This functionality significantly influences target binding and solubility profiles:
Table 1: Bioactivity Profile of Quinolin-6-ol Substitution Patterns
Substituent Position | Biological Activity | Molecular Target | Reference |
---|---|---|---|
4-(Difluoromethoxy) | Antifungal | Fungal cell wall synthesis | [4] |
2,3-Dimethyl-4-hydroxy | Antifungal (Rice blast inhibition) | Mitotic spindle assembly | [4] |
7-Chloro-4-amino | Antiproliferative (MCF-7 cells) | Kinesin spindle protein (Eg5) | [7] |
8-Fluoro-2,3-dimethyl | Broad-spectrum antifungal | Sclerotinia sclerotiorum inhibition | [4] |
The scaffold’s metabolic resilience is enhanced when fluorinated at C8 (e.g., 8-fluoro derivatives), reducing oxidative deactivation pathways observed in non-fluorinated analogs [4]. X-ray crystallography of analogs like 8-fluoro-2,3-dimethylquinolin-4-yl benzoate confirms near-planar geometry with intermolecular hydrogen bonding involving the C6-OH···O=C interaction, stabilizing bioactive conformations [4].
The difluoromethoxy (-OCF₂H) group confers distinct physicochemical advantages over methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) variants, balancing electronic, steric, and polarity effects:
Table 2: Physicochemical Properties of Difluoromethoxy vs. Related Groups
Parameter | –OCF₂H | –OCH₃ | –OCF₃ | –SCF₂H |
---|---|---|---|---|
Hydrogen-bond acidity ([A]) | 0.10 | <0.01 | ~0 | 0.10 |
logP (Ph-X) | 2.4 | 1.5 | 2.7 | 2.9 |
Electron withdrawal (σₘ) | 0.33 | -0.12 | 0.43 | 0.40 |
Conformational preference | Partial coplanarity | Coplanar | Orthogonal | Orthogonal |
In 2-(difluoromethoxy)quinolin-6-ol, the -OCF₂H group at C2 synergizes with the C6-OH group:
Early routes to fluorinated quinolines relied on halogen exchange (e.g., Swarts reaction) or harsh deoxyfluorination agents like DAST, limiting functional group tolerance [2]. Modern synthetic approaches to 2-(difluoromethoxy)quinolin-6-ol derivatives emphasize late-stage difluoromethylation and catalytic C–H activation:
Table 3: Historical Progression of Fluorinated Quinolines
Era | Key Development | Example Compound | Impact |
---|---|---|---|
1980s | Deoxyfluorination of aldehydes (DAST) | Fluoroquinolone antibiotics | Enabled first-generation fluorinated antimicrobials |
2000–2010 | Catalytic trifluoromethylation | Trifluoromethyl-quinoline kinase inhibitors | Improved binding affinity in enzyme pockets |
2015–2020 | Non-ozone-depleting CF₂H reagents (e.g., CHF₂OTf) | 2-(Difluoromethoxy)quinoline agrochemicals | Eco-friendly synthesis; expanded bioactivity |
2020–Present | Photocatalytic C–H difluoromethoxylation | 6-Hydroxy-2-(OCF₂H) quinolines | Atom-economical routes; drug discovery acceleration |
Fluorinated quinolines evolved from antimicrobials to targeted therapies, with 2-(difluoromethoxy) variants emerging as key pharmacophores:
Industrial adoption accelerated with EPA approvals of tebufloquin (Meiji Seika) for rice blast (2018) and ipflufenoquin (ISK Biosciences) for grape powdery mildew (2022), validating the difluoromethoxyquinoline pharmacophore in crop protection [4].
Current innovations focus on precision fluorination techniques:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0